Superior Gyrase Supercoiling Inhibition: Cyclothialidine vs. Novobiocin, Coumermycin A1, and Fluoroquinolones
Cyclothialidine demonstrates significantly greater potency in inhibiting the DNA supercoiling activity of Escherichia coli DNA gyrase compared to other clinically relevant DNA gyrase inhibitors. In a direct head-to-head comparison, the 50% inhibitory concentration (IC50) of cyclothialidine was 0.03 µg/mL, which is 2-fold lower (more potent) than novobiocin and coumermycin A1 (both 0.06 µg/mL), and >20-fold lower than the fluoroquinolones ciprofloxacin (0.88 µg/mL) and norfloxacin (0.66 µg/mL) [1].
| Evidence Dimension | In vitro potency against E. coli DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | IC50 = 0.03 µg/mL |
| Comparator Or Baseline | Novobiocin (IC50 = 0.06 µg/mL), Coumermycin A1 (IC50 = 0.06 µg/mL), Ciprofloxacin (IC50 = 0.88 µg/mL), Norfloxacin (IC50 = 0.66 µg/mL), Nalidixic acid (IC50 = 26 µg/mL) |
| Quantified Difference | Cyclothialidine is 2-fold more potent than novobiocin and coumermycin A1, and 22-29-fold more potent than ciprofloxacin and norfloxacin. |
| Conditions | E. coli DNA gyrase DNA supercoiling assay; IC50 values determined via agarose gel electrophoresis of supercoiled pBR322 DNA [1]. |
Why This Matters
This establishes cyclothialidine as the most potent natural product GyrB inhibitor in this direct comparison, validating its selection as a superior chemical starting point for medicinal chemistry campaigns.
- [1] Nakada N, Shimada H, Hirata T, Aoki Y, Kamiyama T, Watanabe J, Arisawa M. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrob Agents Chemother. 1993 Dec;37(12):2656-61. doi: 10.1128/AAC.37.12.2656. PMID: 8109932. View Source
